molecular formula C13H10ClNO3 B13943262 3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid

3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid

Cat. No.: B13943262
M. Wt: 263.67 g/mol
InChI Key: YEGNLQLUQWUXAP-UHFFFAOYSA-N
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Description

3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid is a synthetic organic compound with the molecular formula C₁₃H₁₀ClNO₃ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by chlorination and cyclopropoxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Chloroquinoline-8-carboxylic acid
  • 8-Cyclopropoxyquinoline-6-carboxylic acid
  • Quinoline-6-carboxylic acid

Comparison: 3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid is unique due to the presence of both the chloro and cyclopropoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

3-chloro-8-cyclopropyloxyquinoline-6-carboxylic acid

InChI

InChI=1S/C13H10ClNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17)

InChI Key

YEGNLQLUQWUXAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)Cl

Origin of Product

United States

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